molecular formula C21H26N2O2S B3677518 1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine

1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine

Cat. No. B3677518
M. Wt: 370.5 g/mol
InChI Key: YZTOIQFZUXSKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been synthesized and studied extensively for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of different drugs and substances.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. It has also been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine is its ability to modulate the activity of neurotransmitters such as dopamine and serotonin. This makes it a useful tool for studying the effects of different compounds on the central nervous system. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine. One potential direction is to study its effects on different neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to investigate its potential therapeutic applications in the treatment of anxiety and pain disorders. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound.

Scientific Research Applications

1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine has been used extensively in scientific research for its potential applications in studying the mechanisms of action of different drugs and substances. It has been shown to have various biochemical and physiological effects, making it a useful tool for studying the effects of different compounds on the body.

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(2-methylphenyl)methylsulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-17-7-3-4-8-18(17)15-26-16-21(24)23-13-11-22(12-14-23)19-9-5-6-10-20(19)25-2/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTOIQFZUXSKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(2-methylbenzyl)sulfanyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-methoxyphenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.